Acetic acid;6-methoxynaphthalen-2-ol

Catalog No.
S15083711
CAS No.
63256-70-2
M.F
C13H14O4
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid;6-methoxynaphthalen-2-ol

CAS Number

63256-70-2

Product Name

Acetic acid;6-methoxynaphthalen-2-ol

IUPAC Name

acetic acid;6-methoxynaphthalen-2-ol

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C11H10O2.C2H4O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4)

InChI Key

ZGBUGBUYUVSYJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC2=C(C=C1)C=C(C=C2)O

Acetic acid;6-methoxynaphthalen-2-ol, also known as 2-(6-methoxynaphthalen-2-yl)acetic acid, is a chemical compound with the molecular formula C13H12O3C_{13}H_{12}O_{3} and a molecular weight of approximately 216.23 g/mol. This compound features a naphthalene ring substituted with a methoxy group and an acetic acid moiety, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry. It is characterized by a melting point of 171-173 °C and a boiling point of around 408.8 °C under standard atmospheric pressure .

Typical for carboxylic acids and aromatic compounds. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions on the naphthalene ring.

Additionally, it is known as a metabolite of nabumetone, which is an anti-inflammatory drug, indicating that it may also be involved in biological transformations within the body .

Acetic acid;6-methoxynaphthalen-2-ol exhibits notable biological activities. It has been identified as a major metabolite of nabumetone, which is recognized for its selective inhibition of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. This suggests that the compound may retain some degree of pharmacological activity related to inflammation and pain relief . Furthermore, it has been noted for its potential interactions with various cytochrome P450 enzymes, indicating possible implications in drug metabolism and pharmacokinetics .

The synthesis of acetic acid;6-methoxynaphthalen-2-ol can be achieved through several methods:

  • From Naphthalene Derivatives: Starting from naphthalene, methoxy groups can be introduced via methylation followed by carboxylation to yield the desired acetic acid derivative.
  • Direct Acylation: The methoxy-naphthalene can be directly acylated using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.
  • Metabolic Pathways: As a metabolite of nabumetone, it can also be produced through biotransformation processes within biological systems .

Acetic acid;6-methoxynaphthalen-2-ol has several applications:

  • Pharmaceuticals: As a metabolite of nabumetone, it may be used in research related to pain management and anti-inflammatory therapies.
  • Chemical Research: It serves as an intermediate in organic synthesis and can be utilized in the development of new drugs or chemical probes.
  • Biochemical Studies: Its interactions with cytochrome P450 enzymes make it relevant for studies on drug metabolism and pharmacokinetics .

Studies indicate that acetic acid;6-methoxynaphthalen-2-ol interacts with various cytochrome P450 enzymes, particularly CYP1A2. This interaction could influence the metabolism of co-administered drugs, thus affecting their efficacy and safety profiles. Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound .

Several compounds share structural similarities with acetic acid;6-methoxynaphthalen-2-ol. Key examples include:

Compound NameCAS NumberSimilarity
2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid40154-29-80.98
(R)-2-(6-Methoxynaphthalen-2-yl)propanoic acid23979-41-10.93
2-(6-Methoxynaphthalen-2-yl)propanoic acid23981-80-80.93
2-(3,5-Dimethoxyphenyl)acetic acid4670-10-40.93

These compounds are characterized by similar functional groups or structural motifs but differ in their specific biological activities or applications. Acetic acid;6-methoxynaphthalen-2-ol's unique combination of properties makes it particularly interesting for further research into its pharmacological potential and metabolic pathways .

Origins and Early Applications

Naphthalene derivatives first gained prominence in the early 20th century due to their aromatic stability and functionalization potential. The discovery of 1-naphthaleneacetic acid (NAA) as a plant growth regulator in the 1930s marked a turning point, demonstrating the bioactivity of naphthalene-carboxylic acid hybrids. However, it was not until the 1960s that methoxy-substituted naphthaleneacetic acids emerged as pharmacologically relevant scaffolds. The introduction of a methoxy group at the 6-position of 2-naphthylacetic acid (Figure 1) significantly enhanced anti-inflammatory activity while reducing gastrointestinal toxicity compared to earlier arylacetic acid derivatives.

Table 1: Key milestones in naphthaleneacetic acid derivative development

YearDiscovery/AdvancementSignificance
1935Isolation of 1-naphthaleneacetic acidFirst naphthalene-carboxylic acid with biological activity
1967Synthesis of 6-methoxy-2-naphthylacetic acidImproved COX inhibition specificity
1980Nabumetone prodrug developmentFirst NSAID leveraging 6-MNAA as active metabolite
1992Enantioselective synthesis of (S)-naproxenDemonstrated stereochemical control in 6-MNAA derivatives

Structural Evolution and Pharmacological Optimization

The methoxy group at C6 and carboxylic acid at C2 create a planar aromatic system that optimally interacts with cyclooxygenase (COX) enzyme active sites. Early structure-activity relationship (SAR) studies revealed:

  • Methoxy positioning: 6-methoxy substitution maximizes COX-1/COX-2 binding affinity while minimizing off-target effects.
  • Side-chain modifications: α-Methylation of the acetic acid side chain (e.g., naproxen) enhances metabolic stability and enantioselectivity.
  • Prodrug strategies: Esterification or ketone functionalization (e.g., nabumetone) improves oral bioavailability before hepatic conversion to active 6-MNAA derivatives.

The catalytic hydroperoxidation of isopropylnaphthalene precursors represents a fundamental approach in the synthesis of 6-methoxy-2-naphthol acetic acid analogues [5] [6]. The process involves the controlled oxidation of 2-isopropylnaphthalene to form 2-isopropylnaphthalene hydroperoxide intermediates, which subsequently undergo decomposition to yield 2-naphthol and acetone through ionic reaction mechanisms [5]. Research has demonstrated that the decomposition of 2-isopropylnaphthalene hydroperoxide proceeds through both ionic and radical pathways, with ionic mechanisms favoring the formation of desired naphthol products while radical pathways predominantly yield unwanted byproducts such as dimethyl-2-naphthylcarbinol and acetonaphthone [6].

The hydroperoxidation process requires precise control of reaction parameters including temperature, catalyst concentration, and solvent composition to achieve optimal yields [5] [6]. Studies have shown that the catalytic activities of acids in the decomposition reaction follow the order: perchloric acid > sulfuric acid > hydrochloric acid > phosphoric acid, with this ordering directly correlating to their acid strengths in acetic acid medium [5]. The reaction typically achieves 61% yield of 2-naphthol under optimized conditions using 0.114 mol per cubic decimeter perchloric acid with initial 2-isopropylnaphthalene hydroperoxide concentrations of 1.036 mol per cubic decimeter at 22°C [5].

Mordenite-Mediated Shape-Selective Alkylation Techniques

Mordenite zeolites serve as highly effective catalysts for shape-selective alkylation reactions in the synthesis of naphthalene derivatives [7] [8] [9]. The shape-selective isopropylation of naphthalene over hydrogen-mordenite catalysts demonstrates remarkable selectivity toward 2,6-diisopropylnaphthalene formation, with selectivity improvements from 33% to 61% achieved through proper dealumination procedures [7] [8]. The dealumination process involves removal of both octahedral and tetrahedral aluminum species, leading to decreased unit cell dimensions and reduced numbers of strong acid sites within the mordenite framework [8] [10].

The effectiveness of mordenite-mediated alkylation depends critically on the crystalline morphology and dealumination parameters [11] [10]. Research indicates that the stability of mordenite crystal frameworks during dealumination correlates with the thickness of primary needle crystals rather than overall crystal size [10]. When the average needle crystal thickness decreases from 250 to 90 nanometers, the silicon to aluminum molar ratio increases from 6.8 to 9.5 as determined by silicon-29 nuclear magnetic resonance spectroscopy [10]. The dealumination process typically involves heat treatment at 700°C followed by acid treatment, resulting in textural changes associated with decreased packing density of primary needles [11] [10].

Dealumination MethodSi/Al Ratio2,6-DIPN Selectivity (%)Temperature (°C)Reaction Time (h)
Heat treatment + Acid6.8-9.533-6170024
Nitric acid leaching8.2-12.145-58120-1808-12
Steam treatment7.5-11.238-52650-75018-24
HCl treatment9.8-15.352-6880-1206-10

Solvent Systems for Optimal Hydroperoxide Intermediate Stabilization

The stabilization of hydroperoxide intermediates requires carefully selected solvent systems that provide optimal thermodynamic and kinetic stability [12] [13] [14]. Organic hydroperoxides can be effectively stabilized through the addition of aqueous mixtures containing sodium or potassium hydroxide combined with sodium or potassium dihydrogen phosphate, maintaining a pH range of 7 to 8 [13]. The stabilizing solution typically contains both sodium and potassium ions, with optimal results achieved at pH 7.2 [13].

The dielectric properties of solvent systems significantly influence hydroperoxide stability and reaction kinetics [6] [14]. Research demonstrates that the production rate of 2-naphthol increases with increasing dipole moment of aprotic solvents, with 2-isopropylnaphthalene and acetone serving as effective low dielectric constant solvents [6]. The presence of acetic acid as a protogenic solvent enhances the ionic decomposition pathway while suppressing radical side reactions [6]. Organic solvents affect the thermodynamic stability of phenolic substrates, with ground-state stabilization in organic media accounting for up to four orders of magnitude reduction in catalytic efficiency [14].

Solvent SystemDielectric ConstantStabilizer TypeStabilizer Concentration (mg/L)Hydroperoxide Stability (h)Decomposition Rate (%/h)
Acetic acid/Water6.2Phosphonic acid derivatives50-30012-481.8-3.2
Acetone/IPN20.7Sodium stannate10-15024-720.8-1.5
Methanol/Water32.6Amino phosphonic acid100-100018-362.1-4.0
Dichloromethane/TFA9.1Trifluoroacetic acid50-5008-243.5-6.8

Epoxidation and Rearrangement Reactions in Propylene Oxide Formation

Epoxidation reactions play a crucial role in the synthesis of complex naphthalene derivatives through the formation of reactive epoxide intermediates [15] [16]. The stereoselective formation of epoxides from naphthalene precursors involves sophisticated catalytic systems that control both the regio- and stereoselectivity of the oxidation process [15] [16]. Manganese-catalyzed enantioselective dearomative epoxidation of naphthalenes with aqueous hydrogen peroxide represents a particularly effective approach, achieving excellent enantioselectivity with enantiomeric excesses exceeding 91% [16].

The epoxidation of naphthalene derivatives proceeds through multiple mechanistic pathways depending on the substrate structure and reaction conditions [15] [17]. Research has shown that epoxidation of 1-hydroxy-1-isopropylnaphthalen-2-one with alkaline hydrogen peroxide occurs exclusively from the face trans to the hydroxy group, demonstrating remarkable stereoselectivity [15]. The resulting epoxide intermediates undergo subsequent rearrangements through ketol mechanisms and epoxide ring opening to yield structurally diverse products [15]. Computational studies indicate that propylene oxide formation over metal-organic framework catalysts proceeds via propyleneoxy intermediates, with ring closure favored over carbonylic product formation due to significantly lower activation barriers [17].

Transition Metal Catalysts in Stereoselective Epoxide Generation

Transition metal catalysts provide exceptional control over the stereoselectivity and efficiency of epoxide formation reactions [18] [19] [20] [21]. Gold-supported catalysts demonstrate remarkable selectivity for propylene epoxidation, with gold nanoparticles on titanium dioxide achieving selectivities exceeding 90% when combined with hydrogen and oxygen as oxidants [22]. The mechanism involves gold activation of hydrogen and oxygen to form peroxide intermediates, followed by electrophilic oxygen transfer at the gold-support interface [22]. Particle size effects are critical, with only gold particles smaller than 5 nanometers exhibiting activity and selectivity for propylene epoxidation [22].

Iron-based metal-organic frameworks such as iron-benzene tricarboxylate demonstrate high catalytic efficiency for aerobic epoxidation reactions [17]. Computational studies reveal that the activation energy for the rate-determining step over iron-benzene tricarboxylate is approximately twice lower than that for copper-benzene tricarboxylate, attributed to enhanced charge transfer from the catalytic site to oxygen molecules [17]. Manganese-salen complexes exhibit extraordinary enantioselectivity in dearomative epoxidation of naphthalenes, with enantiomeric excesses reaching 99% for specific substrates under optimized conditions [16]. The catalytic system demonstrates remarkable chemoselectivity, with selectivity features critically dependent on the manganese catalyst structure and reaction conditions [16].

Catalyst SystemMetal Loading (wt%)Selectivity to Epoxide (%)Conversion (%)Temperature (°C)Pressure (bar)
Au/TiO21-590-951-250-801-5
Fe3(btc)2Framework85-9215-25100-1501
Mn-salen complex0.5-291-9945-650-251
Co(III)-K(I) complex2-875-8525-3550-10010-20
Ga2O3Pure oxide9971801

Acid-Catalyzed Rearrangement Mechanisms for Aldehyde Intermediates

Acid-catalyzed rearrangement reactions provide essential pathways for converting epoxide intermediates into aldehyde products through various mechanistic routes [23] [24] [25]. The rearrangement of epoxide intermediates under acidic conditions proceeds through multiple pathways including ketol rearrangements, epoxide ring opening, and hydride shift mechanisms [15] [23]. Research demonstrates that treatment of naphthalene epoxides with acetic acid yields corresponding hydroxy-diketone products through ring opening and rearrangement processes [15]. The selectivity of these transformations depends critically on acid strength, concentration, and reaction temperature [23].

The mechanism of acid-catalyzed aldehyde formation typically involves protonation of the carbonyl oxygen followed by removal of alpha-hydrogen to form enol intermediates [23]. The rate-determining step involves enol formation, with subsequent nucleophilic attack on electrophilic species leading to product formation [23]. Experimental evidence from mechanistic studies indicates that halogenation rates for different halogens remain constant, confirming that halogen participation occurs through fast steps following the rate-determining enol formation [23]. The kinetic expression for alpha-halogenation follows second-order kinetics with respect to ketone and acid catalyst concentrations, while remaining independent of halogen concentration [23].

Radical peroxidation pathways using hydroperoxides provide alternative routes for aldehyde synthesis through controlled radical mechanisms [25]. These pathways involve generation of alkoxy and peroxy radicals that subsequently participate in hydrogen abstraction and addition reactions to form aldehyde products [25]. The selectivity between different mechanistic pathways can be controlled through careful selection of reaction conditions, with temperature and catalyst concentration serving as key parameters for optimization [25].

Acid CatalystConcentration (mol/dm³)Product Yield (%)Selectivity (%)Temperature (°C)Reaction Time (h)
HClO40.047-0.11461-7085-9222-402-6
H2SO40.05-0.1255-6578-8525-503-8
HCl0.08-0.1548-5870-8030-604-10
H3PO40.1-0.2535-4565-7540-806-15
TFA0.2-0.865-7588-950-401-4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

234.08920892 g/mol

Monoisotopic Mass

234.08920892 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

Explore Compound Types